Methyl 4-(3-oxobut-1-enyl)benzoate
Description
Methyl 4-(3-oxobut-1-enyl)benzoate is an α,β-unsaturated ketone ester characterized by a benzoate backbone substituted with a 3-oxobut-1-enyl group. It exists as a mixture of (E)- and (Z)-isomers due to the stereochemistry of the enone moiety . The compound is synthesized via a protocol involving condensation reactions, yielding a light yellow solid with a 75% isolated yield. Its structural elucidation is confirmed by $ ^1 \text{H} $ NMR spectroscopy, which distinguishes the major isomer’s resonance patterns (e.g., vinyl proton signals and ketone carbonyl shifts) .
Properties
CAS No. |
76322-80-0 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 4-(3-oxobut-1-enyl)benzoate |
InChI |
InChI=1S/C12H12O3/c1-9(13)3-4-10-5-7-11(8-6-10)12(14)15-2/h3-8H,1-2H3 |
InChI Key |
MVYJNSMNYFBTES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(3-oxobut-1-enyl)benzoate can be synthesized through various methods. One common approach involves the esterification of 4-(3-oxobut-1-enyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-oxobut-1-enyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxybenzoate derivatives.
Substitution: Halogenated benzoate derivatives.
Scientific Research Applications
Methyl 4-(3-oxobut-1-enyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of methyl 4-(3-oxobut-1-enyl)benzoate involves its interaction with various molecular targets. The oxo group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect biological pathways and enzyme activities, leading to various effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazinyl-Quinoline Substituents
A series of methyl benzoate derivatives substituted with piperazinyl-quinoline moieties (e.g., C1–C7 in ) share the methyl benzoate core but differ in their extended substituents (Table 1).
- Key Differences: C1–C7 exhibit higher molecular weights (due to quinoline and halogen/methoxy substituents) and distinct solubility profiles (isolated as yellow/white solids from ethyl acetate) . The enone group in Methyl 4-(3-oxobut-1-enyl)benzoate confers greater electrophilicity, whereas C1–C7’s piperazinyl-quinoline groups enable hydrogen bonding and π-π stacking interactions .
Isomeric and Functional Group Variants
Methyl 4-(3-((4-methoxyphenyl)imino)but-1-en-1-yl)benzoate () replaces the ketone group with an imine (-NH-) linkage, resulting in an (E)/(Z) isomeric mixture.
- Key Differences: The imine derivative exhibits altered electronic properties (reduced electrophilicity compared to the ketone) and distinct $ ^1 \text{H} $ NMR shifts (e.g., downfield imine proton signals) . Synthetic protocols differ: the imine derivative requires condensation with an aromatic amine, whereas this compound is synthesized via direct enone formation .
Esters with Amino and Aryl Substituents
Compounds like methyl 2-benzoylamino-3-arylaminobut-2-enoates () and methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates () share the methyl ester group but incorporate amino and heterocyclic moieties.
- Key Differences: These derivatives are synthesized under acidic (PTSA) or high-temperature (PPA) conditions, contrasting with the milder crystallization methods used for this compound . The presence of benzoylamino and aryl groups in these compounds enables cyclization reactions (e.g., forming oxazoloquinolines), unlike the enone system, which favors conjugate additions .
Research Implications
- Reactivity: this compound’s enone group offers versatility in Michael additions, whereas C1–C7’s piperazinyl-quinoline systems are tailored for target-specific interactions (e.g., enzyme inhibition) .
- Synthetic Utility : The compound’s isomerism (E/Z) poses challenges in purification, unlike the single-isomer products of C1–C7 .
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